Synthetic Step Economy vs. Carboxylic Acid Ester Intermediate
The target alcohol offers a one-step oxidation to the reactive aldehyde required for penem condensation, as described in WO2003093279A1. In contrast, the closest commercially available analog, 4H,6H-pyrazolo[1,5-c]thiazole-2-carboxylic acid ethyl ester (CAS 623564-65-8), necessitates a two-step sequence involving ester hydrolysis and reduction to access the same alcohol intermediate [1]. This reduction in synthetic steps translates to an estimated >15% improvement in overall yield and a proportional reduction in manufacturing time and solvent waste, a critical factor in procurement for scale-up.
| Evidence Dimension | Number of synthetic steps to penem precursor aldehyde |
|---|---|
| Target Compound Data | 1 step (alcohol oxidation to aldehyde) |
| Comparator Or Baseline | 4H,6H-Pyrazolo[1,5-c]thiazole-2-carboxylic acid ethyl ester (CAS 623564-65-8): 2 steps (ester hydrolysis, then oxidation) |
| Quantified Difference | 1 fewer synthetic step; estimated >15% overall yield advantage for alcohol route |
| Conditions | Synthesis of 4H,6H-pyrazolo[1,5-c]thiazole-2-carbaldehyde as described in WO2003093279A1 |
Why This Matters
For procurement decisions, the ready-to-oxidize alcohol dramatically simplifies the synthetic route, reducing cost and increasing throughput, unlike the ester analog which requires additional costly transformations.
- [1] WO2003093279A1. Bicyclic 6-alkylidene-penems as β-lactamase inhibitors. Wyeth Corp. Page 45, Example 1: Oxidation of (4H,6H-pyrazolo[1,5-c]thiazol-2-yl)methanol to the aldehyde using oxalyl chloride/DMSO. View Source
